REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[OH:12][CH2:13][C:14]1[N:15]=[CH:16][NH:17][CH:18]=1.C(N(C(C)C)C(C)C)C>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:17]1[CH:18]=[C:14]([CH2:13][OH:12])[N:15]=[CH:16]1
|
Name
|
|
Quantity
|
23.85 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
OCC=1N=CNC1
|
Name
|
|
Quantity
|
65.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
acetonitrile was evaporated
|
Type
|
STIRRING
|
Details
|
the residue was shaken with a mixture of methyl t-butyl ether (200 ml) and water (100 ml)
|
Type
|
FILTRATION
|
Details
|
the solid filtered
|
Type
|
WASH
|
Details
|
After washing with a mixture of methyl t-butyl ether (50 ml) and water (25 ml)
|
Type
|
CUSTOM
|
Details
|
the solid was dried in vacuo at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1N1C=NC(=C1)CO)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |